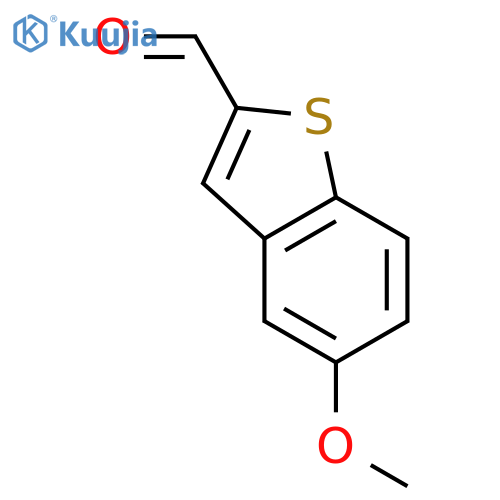

Cas no 622864-56-6 (5-methoxy-1-benzothiophene-2-carbaldehyde)

622864-56-6 structure

商品名:5-methoxy-1-benzothiophene-2-carbaldehyde

CAS番号:622864-56-6

MF:C10H8O2S

メガワット:192.234321594238

MDL:MFCD11101036

CID:834701

PubChem ID:25156139

5-methoxy-1-benzothiophene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-Methoxybenzo[b]thiophene-2-carbaldehyde

- 5-Methoxy-1-benzothiophene-2-carbaldehyde

- 5-Methoxy-benzo[b]thiophene-2-carbaldehyde

- AK-88595

- ANW-45744

- BD227447

- CTK8B4630

- KB-246396

- MolPort-022-404-287

- 5-Methoxybenzothiophene-2-carbaldehyde

- AKOS006308152

- 622864-56-6

- Z1198311276

- AS-64936

- DB-350060

- MFCD11101036

- DTXSID80648909

- CS-0061983

- SCHEMBL2633018

- SY023936

- DB-350022

- EN300-1071937

- A847841

- 5-methoxy-1-benzothiophene-2-carbaldehyde

-

- MDL: MFCD11101036

- インチ: InChI=1S/C10H8O2S/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-6H,1H3

- InChIKey: BUOLMHIRVKNQJJ-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C2SC(C=O)=CC2=C1

計算された属性

- せいみつぶんしりょう: 192.024501g/mol

- ひょうめんでんか: 0

- XLogP3: 2.7

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 回転可能化学結合数: 2

- どういたいしつりょう: 192.024501g/mol

- 単一同位体質量: 192.024501g/mol

- 水素結合トポロジー分子極性表面積: 54.5Ų

- 重原子数: 13

- 複雑さ: 195

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.292±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 343.412℃ at 760 mmHg

- ようかいど: 極微溶性(0.29 g/l)(25ºC)、

- PSA: 26.3

5-methoxy-1-benzothiophene-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M266663-60mg |

5-methoxybenzo[b]thiophene-2-carbaldehyde |

622864-56-6 | 60mg |

$ 65.00 | 2022-06-04 | ||

| Alichem | A169004062-5g |

5-Methoxybenzo[b]thiophene-2-carbaldehyde |

622864-56-6 | 97% | 5g |

$996.66 | 2023-09-01 | |

| Chemenu | CM157488-5g |

5-Methoxy-1-benzothiophene-2-carbaldehyde |

622864-56-6 | 95%+ | 5g |

$*** | 2023-05-30 | |

| Apollo Scientific | OR942338-1g |

5-Methoxybenzo[b]thiophene-2-carbaldehyde |

622864-56-6 | 95% | 1g |

£247.00 | 2025-02-21 | |

| TRC | M266663-30mg |

5-methoxybenzo[b]thiophene-2-carbaldehyde |

622864-56-6 | 30mg |

$ 50.00 | 2022-06-04 | ||

| Chemenu | CM157488-1g |

5-Methoxy-1-benzothiophene-2-carbaldehyde |

622864-56-6 | 95%+ | 1g |

$195 | 2021-06-16 | |

| Chemenu | CM157488-100mg |

5-Methoxy-1-benzothiophene-2-carbaldehyde |

622864-56-6 | 95%+ | 100mg |

$52 | 2021-06-16 | |

| Alichem | A169004062-25g |

5-Methoxybenzo[b]thiophene-2-carbaldehyde |

622864-56-6 | 97% | 25g |

$3082.52 | 2023-09-01 | |

| abcr | AB451775-1 g |

5-Methoxy-1-benzothiophene-2-carbaldehyde; . |

622864-56-6 | 1g |

€368.50 | 2023-07-18 | ||

| eNovation Chemicals LLC | D490941-1g |

5-METHOXY-1-BENZOTHIOPHENE-2-CARBALDEHYDE |

622864-56-6 | 98% | 1g |

$135 | 2024-06-06 |

5-methoxy-1-benzothiophene-2-carbaldehyde 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

622864-56-6 (5-methoxy-1-benzothiophene-2-carbaldehyde) 関連製品

- 3541-37-5(1-benzothiophene-2-carbaldehyde)

- 98-03-3(Thiophene-2-carbaldehyde)

- 13679-70-4(5-Methyl-2-thiophenecarboxaldehyde)

- 63675-74-1(6-Methoxy-2-(4-methoxyphenyl)benzobthiophene)

- 932-95-6(2,5-Thiophenedicarboxaldehyde)

- 22720-75-8(2-Acetylbenzothiophene)

- 22913-24-2(Methyl Benzobthiophene-2-carboxylate)

- 27884-09-9(2-(4-methoxyphenyl)benzothiophene)

- 6314-28-9(1-benzothiophene-2-carboxylic acid)

- 17890-56-1(2-(Hydroxymethyl)benzobthiophene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:622864-56-6)5-methoxy-1-benzothiophene-2-carbaldehyde

清らかである:99%/99%/99%/99%

はかる:5.0g/10.0g/25.0g/50.0g

価格 ($):259.0/440.0/933.0/1586.0